6-Amino-4-(1H-4-indolylamino)pyrimidine

EGFR inhibition Kinase selectivity Bioisosteric replacement

6-Amino-4-(1H-4-indolylamino)pyrimidine (IUPAC: 4-N-(1H-indol-4-yl)pyrimidine-4,6-diamine; MF: C12H11N5; MW: 225.25) is an aminopyrimidine derivative featuring an indole moiety linked via an amino bridge at the pyrimidine 4-position. This compound embodies a core pharmacophore present in multiple kinase inhibitor series.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
Cat. No. B8419179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(1H-4-indolylamino)pyrimidine
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)NC3=NC=NC(=C3)N
InChIInChI=1S/C12H11N5/c13-11-6-12(16-7-15-11)17-10-3-1-2-9-8(10)4-5-14-9/h1-7,14H,(H3,13,15,16,17)
InChIKeyYZMRVROQFRQUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 6-Amino-4-(1H-4-indolylamino)pyrimidine as a Core Scaffold for Kinase Inhibitor Research


6-Amino-4-(1H-4-indolylamino)pyrimidine (IUPAC: 4-N-(1H-indol-4-yl)pyrimidine-4,6-diamine; MF: C12H11N5; MW: 225.25) is an aminopyrimidine derivative featuring an indole moiety linked via an amino bridge at the pyrimidine 4-position . This compound embodies a core pharmacophore present in multiple kinase inhibitor series. Its structure incorporates the established hinge-binding aminopyrimidine motif, a feature validated by cocrystal structures of related analogues, while the indole substituent contributes to target binding and selectivity [1]. The scaffold's utility as a synthetic intermediate is demonstrated in the preparation of potent EGFR and angiokinase inhibitors [1].

Why Indolylaminopyrimidine Scaffolds Cannot Be Interchanged Without Quantitative Evidence


Within the indolylaminopyrimidine chemotype, minor structural modifications lead to profound shifts in kinase selectivity and potency. For example, in the MKP101 series derived from pazopanib, bioisosteric replacement of the indazole with an indole conferred potent EGFR inhibitory activity (IC50 43 nM for wild-type EGFR) that was entirely absent in the parent compound pazopanib (IC50 >3,000 nM) [1]. This demonstrates that even close chemical analogs within the same general class exhibit non-overlapping target inhibition profiles, making generic substitution of the core scaffold or any specific derivative unreliable for reproducible research outcomes. The positioning of substituents on the pyrimidine ring and the nature of the link to the indole moiety critically govern selectivity for EGFR and other angiokinases such as VEGFR-2 [1].

Quantitative Differentiation Evidence for 6-Amino-4-(1H-4-indolylamino)pyrimidine Against Comparators


EGFR Kinase Inhibition: Indole- vs. Indazole-Containing Aminopyrimidine Core Scaffolds

The bioisosteric replacement of the indazole of pazopanib with an indole group, yielding the indolylaminopyrimidine derivative MKP101, demonstrates the differential activity conferred by the core scaffold shared by 6-Amino-4-(1H-4-indolylamino)pyrimidine. MKP101 strongly inhibited wild-type EGFR with an IC50 of 43 nM and the mutant EGFR L858R with an IC50 of 17 nM, whereas pazopanib showed no EGFR inhibition (IC50 > 3,000 nM) [1]. This represents a >69-fold improvement in potency attributable to the indole-containing scaffold [1]. The related indolyl-pyrimidine hybrid 4g similarly achieved EGFR inhibition with an IC50 of 250 nM, comparable to erlotinib, further establishing the class-level activity of this scaffold [2].

EGFR inhibition Kinase selectivity Bioisosteric replacement

Angiokinase Multi-Target Profile Achieved via Indole-Aminopyrimidine Scaffold

The indolylaminopyrimidine scaffold used in MKP101 retained angiokinase inhibition potency comparable to pazopanib while adding EGFR activity, creating a unique dual-activity profile. MKP101 inhibited VEGFRs, FGFR3, PDGFRs, and cKit with IC50 values similar to those of pazopanib (e.g., FGFR1 IC50: MKP101 28 nM vs. pazopanib 80 nM; FGFR3 IC50: 43 nM for both) [1]. This demonstrates that the core indole-aminopyrimidine scaffold does not sacrifice anti-angiogenic potency relative to the clinically validated pazopanib chemotype [1].

Angiokinase inhibition VEGFR Multi-target profile

Antiproliferative Activity and Cellular Target Engagement Against EGFR-Addicted Cancer Cells

The indolylaminopyrimidine chemotype demonstrated significant antiproliferative effects in the EGFR-addicted NSCLC cell line HCC827. MKP101 inhibited HCC827 cell proliferation with an IC50 of 160 nM, compared to the established EGFR inhibitor gefitinib (IC50 = 10 nM) [1]. Western blot analysis confirmed that MKP101 reduced phosphorylated EGFR levels in these cells, verifying target engagement [1]. In a separate indolyl-pyrimidine series, compound 4g showed broad antiproliferative activity against MCF-7 (IC50 = 5.1 μM), HepG2 (IC50 = 5.02 μM), and HCT-116 (IC50 = 6.6 μM) cell lines [2].

Antiproliferative activity NSCLC Cellular pharmacology

Kinome-Wide Selectivity Profiling of Indolyl Pyrimidinamine Scaffolds

Comprehensive kinome-wide profiling of advanced indolyl pyrimidinamine derivatives reveals that the scaffold can achieve excellent selectivity. A library-derived indolyl pyrimidinamine chemical probe (compound 17) targeting PIKfyve showed that only 3 out of 403 wild-type human kinases were inhibited by >90% at 1 μM [1]. A structurally related negative control (compound 30) with a modification to the indolylaminopyrimidine core exhibited exquisite kinome-wide selectivity [1]. This scaffold was further characterized as a 'distinct chemotype that lacks the canonical morpholine hinge-binder of classical lipid kinase inhibitors and has a non-overlapping kinase off-target profile with known PIKfyve inhibitors' [1].

Kinase selectivity Off-target profiling Chemical probe

Synthetic Accessibility and Derivatization Versatility of the 6-Amino-4-(indolylamino)pyrimidine Core

6-Amino-4-(1H-4-indolylamino)pyrimidine is a defined chemical entity with a well-characterized synthetic route, prepared via amination of 6-chloro-4-(1H-4-indolylamino)pyrimidine using ammonia in methanol/THF at 130°C in a sealed tube . The compound is commercially available at typical purities of 95% . This synthetic accessibility contrasts with more complex, multi-substituted indolylaminopyrimidine analogues that require multi-step divergent syntheses. The unsubstituted 6-amino and indole NH positions provide two orthogonal vectors for further derivatization, enabling modular library construction from a single intermediate [1].

Synthetic intermediate Derivatization Library synthesis

Antiviral Application Potential via PIKfyve Inhibition: Chemotype Differentiation

Indolyl pyrimidinamine derivatives have been validated as chemical probes for PIKfyve, a host lipid kinase critical for β-coronavirus entry and replication [1]. Probe compound 17 demonstrated potent PIKfyve inhibition (enzymatic IC50 in the nanomolar range) and disrupted SARS-CoV-2 replication in A549-ACE2 cells [1]. This antiviral application is specific to the indolyl pyrimidinamine chemotype and is not observed with canonical morpholine-containing lipid kinase inhibitors, which have a distinct scaffold structure [1]. The scaffold is described as a 'non-overlapping' chemotype relative to classical PIKfyve inhibitors such as apilimod [1].

Antiviral PIKfyve β-coronavirus

Recommended Research and Industrial Applications for 6-Amino-4-(1H-4-indolylamino)pyrimidine


Focused Kinase Inhibitor Library Synthesis and SAR Exploration

Researchers can use 6-Amino-4-(1H-4-indolylamino)pyrimidine as the central intermediate for building focused libraries of kinase inhibitors. The scaffold's two reactive positions (6-amino and indole NH) allow modular derivatization to rapidly explore structure-activity relationships. As demonstrated with the MKP101 series, modifications at these positions can dramatically alter kinase selectivity, enabling the identification of compounds with unique dual EGFR/angiokinase inhibitory profiles . The scaffold's validated synthetic route from the 6-chloro precursor provides a reliable entry point for library construction .

Development of PIKfyve-Targeted Antiviral Chemical Probes

The indolylaminopyrimidine scaffold has been validated as a novel chemotype for inhibiting PIKfyve, a host kinase essential for β-coronavirus replication . Unlike classical PIKfyve inhibitors that contain morpholine hinge-binding motifs, this scaffold offers an orthogonal selectivity profile . Researchers can use 6-Amino-4-(1H-4-indolylamino)pyrimidine as a starting point for optimizing PIKfyve inhibitors with potentially improved selectivity and antiviral efficacy, building on the established chemical probe 17 .

EGFR-Targeted Anticancer Agent Lead Optimization

The core scaffold is directly relevant to the development of dual EGFR/angiokinase inhibitors. The indole-aminopyrimidine combination has been shown to confer EGFR inhibitory activity that is entirely absent in indazole-containing analogues such as pazopanib . By utilizing 6-Amino-4-(1H-4-indolylamino)pyrimidine as the starting core, medicinal chemists can optimize substituents for improved potency against specific EGFR mutants (e.g., L858R, where the MKP101 IC50 is 17 nM) while maintaining anti-angiogenic activity . The cellular efficacy demonstrated in HCC827 NSCLC cells (IC50 160 nM) supports further lead optimization efforts .

In Vitro Kinase Selectivity Profiling and Chemical Biology

The indolylaminopyrimidine scaffold provides a clean kinome-wide selectivity starting point for chemical biology applications. Profiling data for advanced analogues show that carefully designed derivatives of this scaffold can achieve remarkable selectivity, inhibiting only 3 of 403 kinases at >90% at 1 μM . This property makes the scaffold particularly valuable for developing selective chemical probes for understudied kinases, where off-target activity must be minimized to ensure reliable target deconvolution .

Quote Request

Request a Quote for 6-Amino-4-(1H-4-indolylamino)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.